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Introduction
Enocyanin, a class of anthocyanins, represents the vibrant red, purple, and blue pigments

found in grape pomace, a significant byproduct of the winemaking industry. These polyphenolic

compounds are of great interest due to their potential health benefits, including antioxidant,

anti-inflammatory, and cardioprotective properties, making them valuable for applications in the

pharmaceutical, nutraceutical, and food industries as natural colorants and functional

ingredients.[1][2][3] The effective extraction of enocyanin from grape pomace is a critical step

in harnessing its potential. This document provides detailed protocols and comparative data for

the extraction of enocyanin, aiding researchers in developing efficient and optimized extraction

strategies.

Comparative Data of Extraction Protocols
The efficiency of enocyanin extraction is influenced by several key parameters, including the

choice of solvent, temperature, time, and pH. The following table summarizes quantitative data

from various studies to facilitate comparison of different extraction conditions.
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Solvent
System

Temperat
ure (°C)

Time
(min)

pH
Solid-to-
Liquid
Ratio

Key
Findings

Referenc
e

50-70%

Ethanol

with 0.5-

2% Lactic

Acid

Not

Specified

Not

Specified
1.61 - 5.79

Not

Specified

60%

ethanol

with 2%

lactic acid

yielded the

maximum

anthocyani

n content.

[1]

[1]

50-100%

Methanol/E

thanol

(0.01%

HCl)

50 (drying)
Not

Specified
Acidified

Not

Specified

Methanol

was found

to be more

efficient in

extracting

anthocyani

ns than

ethanol at

the same

concentrati

on.[4][5]

[4][5]

70%

Methanol-

Water

45 1440 (24h) 0.7 (HCl)
1:33.3

(0.03 g/mL)

Used for

total

anthocyani

n content

assessmen

t.[6]

[6]

10-90%

Ethanol

with 0.1%

Citric Acid

30, 40, 50 30, 90,

150, 180

Acidified 1:12 Optimal

conditions

were found

to be 50°C,

180 min,

and a

[2]
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50:50

ethanol-

water ratio.

[2]

50%, 70%,

90%

Ethanol

20, 40, 60
Not

Specified

0.5%, 2%,

3.5% HCl

Not

Specified

The

highest

yield was

achieved at

60°C with

70%

ethanol

and 3.5%

HCl.[7][8]

[7][8]

30-70%

Ethanol
50 120 2-4 1:3 to 1:9

A substrate

to solvent

ratio of 1:9,

pH 2.0,

and 30%

ethanol

resulted in

a 99%

overall

yield.[9]

[9]

Water,

99%

Ethanol,

40%

Hydrated

Ethanol

144 Not

Specified

Not

Specified

Not

Specified

40%

ethanol

was most

effective

for total

phenolic

compound

s, while

99%

ethanol

was better

for total

[10][11]
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anthocyani

ns.[10][11]

50%

Acetone

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Showed

the best

performanc

e for

recovering

total

phenolic

compound

s.[12]

[12]

Choline

Chloride-

based

NADES

25 120 - 390
Not

Specified

1:2.3 to

1:7.7

Natural

Deep

Eutectic

Solvents

(NaDES)

show

potential as

green

alternatives

to

convention

al solvents.

[6]

[6]

Experimental Protocol: Optimized Ethanolic
Extraction of Enocyanin
This protocol details a conventional and effective method for extracting enocyanin from grape

pomace using an acidified ethanol solvent system. This method is based on findings that

demonstrate high extraction efficiency under these conditions.[1][2][7][8]

Materials and Reagents:

Dried grape pomace
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Ethanol (50-70%, v/v)

Hydrochloric acid (HCl) or Lactic Acid

Distilled water

Grinder or mill

Shaking incubator or magnetic stirrer with hot plate

Centrifuge and centrifuge tubes

Filter paper (e.g., Whatman No. 1)

Rotary evaporator (optional)

pH meter

Procedure:

Preparation of Grape Pomace:

Dry the grape pomace at 50°C in an oven until a constant weight is achieved to remove

moisture.[4][5]

Grind the dried pomace to a fine powder to increase the surface area for extraction.

Solvent Preparation:

Prepare the extraction solvent by mixing ethanol with distilled water to the desired

concentration (e.g., 60% ethanol).[1]

Acidify the solvent to a pH of approximately 2.0 by adding a small amount of concentrated

HCl or lactic acid.[1][9] The flavylium cation form of anthocyanins is most stable at low pH.

[1]

Extraction Process:

Weigh a specific amount of the ground grape pomace and place it in a flask.
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Add the acidified ethanol solvent at a solid-to-liquid ratio of 1:12 (w/v).[2]

Place the flask in a shaking incubator or on a magnetic stirrer with a hot plate.

Incubate at 50°C for 180 minutes with constant agitation.[2]

Solid-Liquid Separation:

After extraction, separate the solid pomace from the liquid extract by vacuum filtration

through filter paper.[4][5]

Alternatively, centrifuge the mixture at a high speed (e.g., 4000 rpm for 15 minutes) and

decant the supernatant.

Repeat the extraction process on the solid residue to maximize the yield until the extract

becomes colorless.[4][5]

Solvent Removal (Optional):

If a concentrated extract is required, remove the ethanol from the collected supernatant

using a rotary evaporator at a temperature below 40°C to prevent degradation of the

anthocyanins.

Storage:

Store the final enocyanin extract in a dark container at 4°C to minimize degradation.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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